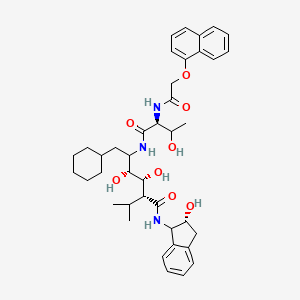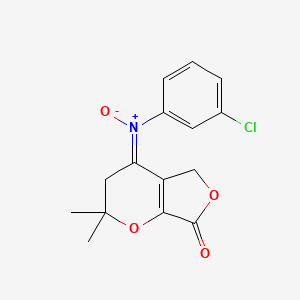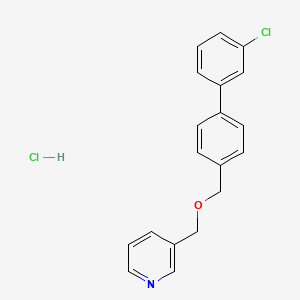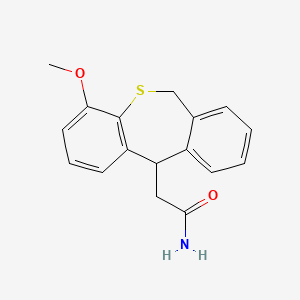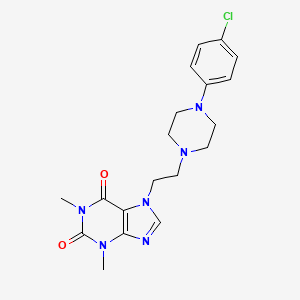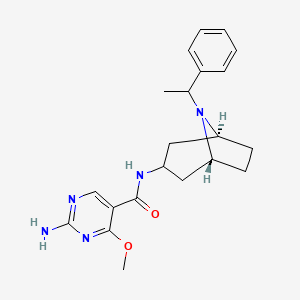![molecular formula C22H29NO6 B12766187 3-benzyl-5-cyclohexyl-6,8-dioxa-3-azabicyclo[3.2.1]octane;(E)-but-2-enedioic acid CAS No. 84509-24-0](/img/structure/B12766187.png)
3-benzyl-5-cyclohexyl-6,8-dioxa-3-azabicyclo[3.2.1]octane;(E)-but-2-enedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-benzyl-5-cyclohexyl-6,8-dioxa-3-azabicyclo[321]octane;(E)-but-2-enedioic acid is a complex organic compound featuring a bicyclic structure with both oxygen and nitrogen heteroatoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-5-cyclohexyl-6,8-dioxa-3-azabicyclo[3.2.1]octane typically involves multiple steps, starting from simpler organic molecules. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a central core of this compound . This process often involves the use of cyclic azomethine ylides in 1,3-dipolar cycloadditions, catalyzed by a combination of rhodium (II) complexes and chiral Lewis acids .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of continuous flow reactors, can be applied to scale up the laboratory procedures.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-5-cyclohexyl-6,8-dioxa-3-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce saturated analogs of the original compound.
Scientific Research Applications
3-benzyl-5-cyclohexyl-6,8-dioxa-3-azabicyclo[3.2.1]octane has several scientific research applications:
Biology: Its unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the synthesis of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of 3-benzyl-5-cyclohexyl-6,8-dioxa-3-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into binding sites with high specificity, potentially modulating biological pathways . The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
8-azabicyclo[3.2.1]octane: This compound shares the bicyclic core but lacks the benzyl and cyclohexyl substituents.
2-azabicyclo[3.2.1]octane: Another similar compound with a different nitrogen positioning, used in drug discovery.
Uniqueness
What sets 3-benzyl-5-cyclohexyl-6,8-dioxa-3-azabicyclo[3.2.1]octane apart is its combination of benzyl and cyclohexyl groups, which confer unique steric and electronic properties. These features make it particularly useful in applications requiring high specificity and stability.
Properties
CAS No. |
84509-24-0 |
|---|---|
Molecular Formula |
C22H29NO6 |
Molecular Weight |
403.5 g/mol |
IUPAC Name |
3-benzyl-5-cyclohexyl-6,8-dioxa-3-azabicyclo[3.2.1]octane;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C18H25NO2.C4H4O4/c1-3-7-15(8-4-1)11-19-12-17-13-20-18(14-19,21-17)16-9-5-2-6-10-16;5-3(6)1-2-4(7)8/h1,3-4,7-8,16-17H,2,5-6,9-14H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
TXLSMKZMMURDHF-WLHGVMLRSA-N |
Isomeric SMILES |
C1CCC(CC1)C23CN(CC(O2)CO3)CC4=CC=CC=C4.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C1CCC(CC1)C23CN(CC(O2)CO3)CC4=CC=CC=C4.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


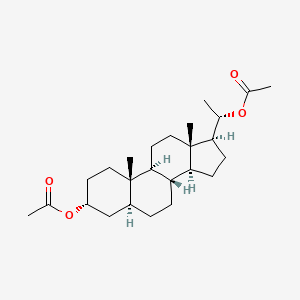

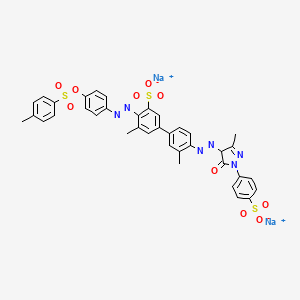
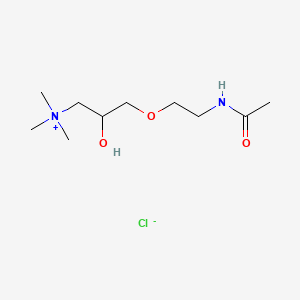
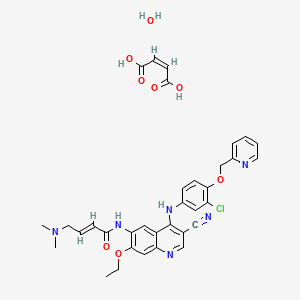
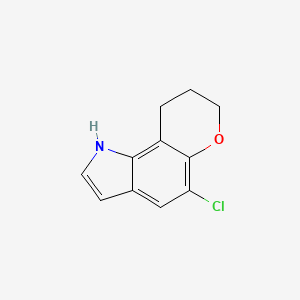
![[(4,6-Diamino-1,3,5-triazin-2-YL)(methoxymethyl)amino]methyl octadecanoate](/img/structure/B12766127.png)
